Melting Point Differential of ~58°C vs. Reduced 4-Aminophenyl Analog Enables Crystallization-Based Purification Orthogonality
The target 4-nitrophenyl compound (CAS 1139453-98-7) exhibits a melting point of 94–96°C, which is approximately 58°C lower than that of its direct reduced analog, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9, mp 152–154°C) [1]. Both data points are experimentally determined values reported by chemical suppliers. This substantial melting point depression arises from the electron-withdrawing nitro group disrupting intermolecular hydrogen bonding relative to the amino analog, providing a crystallization-based purification handle that is unavailable when the two compounds co-exist in crude reaction mixtures during Nintedanib intermediate synthesis [2].
| Evidence Dimension | Melting point (solid-state thermal behavior) |
|---|---|
| Target Compound Data | 94–96°C (CAS 1139453-98-7) |
| Comparator Or Baseline | 152–154°C (CAS 262368-30-9, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide) |
| Quantified Difference | Δmp ≈ 56–60°C (target melts ~58°C lower) |
| Conditions | Experimental melting point determination; solid form as pale yellow to light yellow powder (target) vs. off-white to pale beige solid (comparator) |
Why This Matters
This ~58°C melting point differential enables crystallization-based separation of residual nitro starting material from the amino product during the critical nitro reduction step of Nintedanib synthesis, directly impacting intermediate purity and downstream API quality.
- [1] ChemicalBook. CAS 1139453-98-7: Melting point 94–96°C (2025). Dexinjia Bio. CAS 262368-30-9: Melting point 152–154°C; pKa 7.43±0.10 (predicted). View Source
- [2] Patent CN110746378A (Jiangsu Hansoh Pharma). Preparation method of amino intermediate: investigation of N-methylpiperazine adding mode in compound II synthesis; impurity 1 content controlled to 0.03–0.09% range. View Source
